3'-(4-Fluorophenyl)-2,2,2-trifluoroacetophenone
Description
Structural Significance of 3'-(4-Fluorophenyl)-2,2,2-Trifluoroacetophenone
The molecular architecture of this compound (C₁₄H₈F₄O) features a trifluoromethyl ketone group adjacent to a 4-fluorophenyl ring. This arrangement introduces significant electron-withdrawing effects, enhancing the compound’s reactivity in nucleophilic addition and condensation reactions. The fluorine atoms at the 2,2,2-positions stabilize the ketone moiety through inductive effects, while the 4-fluorophenyl group contributes to π-π stacking interactions in crystalline phases.
Comparatively, derivatives such as 4'-chloro-2'-fluoro-2,2,2-trifluoroacetophenone (PubChem CID 24726836) exhibit similar electronic profiles but differ in halogen substitution patterns, influencing their solubility and metabolic stability. The presence of fluorine at the para position on the aromatic ring further reduces steric hindrance, facilitating regioselective functionalization in multi-step syntheses.
Historical Development of Polyhalogenated Aromatic Ketones
The synthesis of polyhalogenated aromatic ketones dates to the mid-20th century, with early methods relying on Friedel-Crafts acylation. However, modern approaches prioritize atom economy and selectivity. For instance, the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone (a key intermediate for the insecticide Fluralaner) now employs lithium hexamethyldisilazide (LiHMDS) to deprotonate acetylated precursors, followed by trifluoroacetylation under cryogenic conditions. This method achieves yields exceeding 89% while minimizing byproducts.
A comparative analysis of synthetic routes reveals evolutionary trends:
These advancements underscore the role of base selection and solvent systems in optimizing reaction efficiency. For example, the use of DMF as a polar aprotic solvent in N-chlorosuccinimide (NCS)-mediated reactions enhances electrophilic substitution kinetics.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(4-fluorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(19)14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTKXYAUJOEPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C(F)(F)F)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aluminum Chloride-Mediated Acylation
The cornerstone synthesis involves Friedel-Crafts acylation of fluorobenzene with trifluoroacetyl chloride (TFAC) using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates TFAC to form a reactive acylium ion (CF₃C≡O⁺). This intermediate attacks the para position of fluorobenzene, favored by the electron-withdrawing fluorine’s meta-directing effect.
Key Parameters:
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Molar Ratio: A 1:1.2 stoichiometry of fluorobenzene to TFAC minimizes side reactions while ensuring complete conversion.
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Temperature: Reactions initiate at −10°C to control exothermicity, followed by gradual warming to 25°C over 4 hours.
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Catalyst Loading: 1.5 equivalents of AlCl₃ relative to TFAC optimizes acylium ion formation without excessive salt waste.
Workup Protocol:
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Quenching: The reaction mixture is poured into ice-cold water (0–5°C) to hydrolyze excess AlCl₃, maintaining pH > 3 to prevent product decomposition.
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Phase Separation: The organic layer (product + unreacted fluorobenzene) is separated and washed with 5% sodium bicarbonate to neutralize residual acid.
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Solvent Recovery: Fluorobenzene is distilled at 140°C (760 mmHg) and recycled, achieving 92% recovery efficiency.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield (Crude) | 88–92% |
| Purity (Post-Distillation) | 99% (1H NMR) |
| Catalyst Turnover | 8.4 cycles |
Solvent-Free Chlorination for Structural Elaboration
Gas-Phase Chlorination Dynamics
For derivatives requiring halogenation, 3'-(4-fluorophenyl)-2,2,2-trifluoroacetophenone undergoes radical chlorination using Cl₂ gas under solvent-free conditions. This method avoids solvent interference and enhances atom economy.
Reaction Design:
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Temperature Gradient: Chlorination initiates at 180°C, with incremental heating to 220°C to maintain radical chain propagation.
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Residence Time: 45-minute exposure ensures complete α-C chlorination while preserving the trifluoromethyl group.
Distillation-Enhanced Kinetics:
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Reactive Distillation: Continuous product removal via vacuum distillation (200 mbar) shifts equilibrium, achieving 98% conversion in half the time of batch processes.
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Fractionation: A 50 cm Vigreux column separates chlorinated products by boiling point differences (Δbp = 15–20°C per chlorine added).
Chlorination Selectivity:
| Chlorine Equivalents | Major Product | Yield (%) |
|---|---|---|
| 1 | α-Monochloro derivative | 95 |
| 2 | α,α-Dichloro derivative | 87 |
Advanced Purification Strategies
Fractional Distillation Under Reduced Pressure
Post-synthesis purification employs multi-stage distillation to isolate this compound from regioisomers and oligomeric byproducts.
Distillation Parameters:
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First Stage: Remove residual fluorobenzene at 140°C (760 mmHg).
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Second Stage: Collect product at 100–101°C (200 mbar), exploiting its lower vapor pressure compared to dichlorinated analogs.
Purity Control:
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Analytical Monitoring: In-line GC-MS with a DB-5MS column (30 m × 0.25 mm) tracks elution profiles (retention time = 8.2 min).
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Crystallization Fallback: For lab-scale batches, recrystallization from heptane/ethyl acetate (9:1) affords 99.5% pure crystals (mp 34–36°C).
Industrial-Scale Process Intensification
Continuous Flow Reactor Design
Modern plants adopt tubular flow reactors to enhance heat transfer and mixing efficiency during Friedel-Crafts steps.
Flow Parameters:
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Residence Time: 12 minutes at 50°C (5 bar pressure).
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Catalyst Retention: Immobilized AlCl₃ on mesoporous silica (pore size 6 nm) enables 94% catalyst reuse over 15 batches.
Economic Impact:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 12 MT | 45 MT |
| Energy Consumption | 8.7 GJ/ton | 3.2 GJ/ton |
Chemical Reactions Analysis
Types of Reactions
3’-(4-Fluorophenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Synthesis and Reactivity
3'-(4-Fluorophenyl)-2,2,2-trifluoroacetophenone can be synthesized through various methods, often involving the introduction of trifluoromethyl groups into aromatic systems. Its reactivity is characterized by:
- Electrophilic Aromatic Substitution : The presence of the trifluoromethyl group enhances electrophilicity, facilitating reactions with nucleophiles.
- Organocatalysis : It has been utilized as an organocatalyst in oxidation reactions, demonstrating its role in facilitating the conversion of tertiary amines to N-oxides .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be used to create complex molecules through:
- Formation of Fluorinated Compounds : The trifluoromethyl group is crucial for synthesizing pharmaceuticals and agrochemicals with enhanced bioactivity.
- Synthesis of Novel Polymers : It has been employed in the development of fluorinated polymers that exhibit high thermal stability and unique mechanical properties .
Pharmaceutical Applications
Research indicates that this compound derivatives show potential as pharmaceutical agents due to:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for drug development against resistant strains .
- Anticancer Properties : Preliminary studies suggest that certain analogs may inhibit cancer cell proliferation, warranting further investigation into their mechanisms of action.
Material Science
In material science, this compound plays a role in:
- Fluoropolymer Development : Its incorporation into polymer matrices leads to materials with improved chemical resistance and thermal stability.
- Nanotechnology : The compound has potential applications in creating nanostructured materials for electronics and coatings due to its unique electronic properties .
Case Study 1: Synthesis of Fluorinated Polymers
A study published in the Journal of Membrane Science explored the use of this compound in synthesizing new fluorinated polymers. These polymers demonstrated exceptional membrane properties suitable for gas separation applications .
Case Study 2: Antimicrobial Activity
Research conducted at a pharmaceutical lab investigated the antimicrobial effects of several derivatives derived from this compound. The findings indicated that specific derivatives exhibited remarkable activity against Gram-positive bacteria, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3’-(4-Fluorophenyl)-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can improve the compound’s binding affinity to target receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups: 4-Fluorophenyl and nitro substituents increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions (e.g., hydroboration) . Trifluoromethyl groups (as in unsubstituted 2,2,2-trifluoroacetophenone) reduce electron density at the carbonyl, accelerating reactions like halogen exchange .
- Electron-Donating Groups :
Steric Effects
- 3′-Chloro-5′-trifluoromethyl analogs introduce steric hindrance, reducing reaction rates in catalytic processes but improving selectivity in asymmetric reductions .
- Methyl substituents (e.g., 3'-methyl derivative) minimally impact steric bulk, favoring applications in enzyme inhibition where precise binding is critical .
Polymer Science
- In AEM synthesis, 3'-(4-fluorophenyl) and 3'-methoxy derivatives adjust IEC by modulating copolymer hydrophobicity. For example, a 73/27 molar ratio of isatin/trifluoroacetophenone optimizes IEC for piperidinium-based AEMs .
- Unsubstituted 2,2,2-trifluoroacetophenone is less effective in IEC control due to its higher polarity .
Biological Activity
3'-(4-Fluorophenyl)-2,2,2-trifluoroacetophenone is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a trifluoroacetophenone moiety with a para-fluorophenyl substituent. Its molecular formula is CHFO, and it possesses significant electron-withdrawing characteristics due to the trifluoromethyl groups.
- Antimicrobial Activity : Studies have indicated that trifluoroacetophenones exhibit antimicrobial properties. The presence of the fluorine atom enhances lipophilicity, allowing better membrane penetration and disruption of microbial cell walls.
- Anticancer Properties : Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways critical for tumor growth.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of several trifluoroacetophenone derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Effective |
| Penicillin | 16 | Effective |
| Ciprofloxacin | 8 | Highly Effective |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased annexin V staining and caspase-3 activation.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 20 | 60 | 35 |
| 50 | 30 | 70 |
Research Findings
- Fluorine Substitution Effects : The introduction of fluorine atoms significantly enhances the biological activity of acetophenones by increasing their lipophilicity and altering their electronic properties.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the phenyl ring and the position of fluorine substitutions can lead to variations in biological activity. For instance, para-substituted derivatives generally exhibit better activity than ortho or meta-substituted ones.
- Toxicity Profile : Preliminary toxicity assessments suggest that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile in vivo.
Q & A
Q. What are the optimal synthetic routes for 3'-(4-Fluorophenyl)-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?
The synthesis typically involves fluorination and ketone formation steps. A common approach is nucleophilic substitution using 4-fluorophenyl precursors and trifluoroacetylating agents under controlled pH (pH 4–6) to minimize side reactions. For example, copper-catalyzed coupling of 4-fluoroaniline with trifluoroacetic anhydride in benzene at 60–80°C yields the compound after reduced-pressure rectification . Alternative methods include Friedel-Crafts acylation of fluorobenzene derivatives with trifluoroacetic acid in the presence of Lewis acids like AlCl₃. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for aryl precursors to trifluoroacetyl donors) and inert atmospheres to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹⁹F NMR is critical for identifying trifluoromethyl (-CF₃) and fluorophenyl groups. The -CF₃ group typically resonates at δ -60 to -70 ppm, while aromatic fluorine signals appear at δ -110 to -120 ppm .
- IR : Strong carbonyl (C=O) stretching vibrations near 1,720 cm⁻¹ and C-F stretches at 1,100–1,300 cm⁻¹ confirm structural features .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ detects the molecular ion [M+H]⁺ at m/z 244.1 (calculated for C₁₄H₉F₄O) .
Q. How should this compound be stored to ensure stability?
Store in airtight, amber-glass containers under nitrogen at -20°C to prevent moisture absorption and thermal decomposition. The compound’s flash point (41°C) and sensitivity to light necessitate adherence to Class 3 flammable liquid safety protocols .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl and trifluoromethyl groups influence reactivity in organocatalytic applications?
The electron-withdrawing -CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in reactions like epoxidation or aldol condensation. Computational studies (B3LYP/6-311++G(d,p)) show that the -CF₃ group lowers the LUMO energy (-1.8 eV) compared to non-fluorinated acetophenones (-1.2 eV), accelerating reaction kinetics. The 4-fluorophenyl moiety further stabilizes transition states via resonance effects, as shown in H₂O₂-mediated epoxidations .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. substitution)?
Contradictions often arise from solvent polarity and reagent choice. For example:
- Oxidation : Using iodine/DMSO selectively oxidizes the ketone to arylglyoxal intermediates, while avoiding substitution .
- Substitution : Polar aprotic solvents (e.g., DMF) with K₂CO₃ promote nucleophilic aromatic substitution at the fluorophenyl ring. Kinetic vs. thermodynamic control can be assessed via time-resolved NMR .
Q. How is this compound utilized in synthesizing bioactive molecules (e.g., veterinary pharmaceuticals)?
It serves as a key intermediate in multi-step syntheses. For example:
- Fluralaner Production : Condensation with 4-acetyl-2-methylbenzoic acid and hydroxylamine sulfate forms an isoxazoline core, followed by cyclocondensation with trifluoroethylamine derivatives. The trifluoromethyl group enhances metabolic stability in the final insecticide .
- Difluoromethylation : Acts as a difluorocarbene precursor in KOH-mediated reactions with phenols, yielding aryl difluoromethyl ethers with >75% efficiency .
Q. What computational tools predict its molecular interactions in enzyme inhibition studies?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with cytochrome P450 enzymes. The 4-fluorophenyl group exhibits π-π stacking with Phe residues, while -CF₃ forms hydrophobic contacts. Electrostatic potential maps (MEPs) derived from DFT calculations guide mutagenesis studies to optimize binding .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
